molecular formula C10H13N3O2S B2794639 3-(Azetidin-3-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione CAS No. 1380300-71-9

3-(Azetidin-3-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione

Cat. No. B2794639
CAS RN: 1380300-71-9
M. Wt: 239.29
InChI Key: MXACFZGAZFXZBD-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione (often referred to as “3-A3D”) is a compound that has been studied extensively in the scientific community. It is a heterocyclic ring system that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor properties. In addition, 3-A3D has been studied for its potential to act as a novel therapeutic agent for various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study explored the Mitsunobu reactions of 3-Hydroxyalkylamino- and 3-Mercaptoalkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides, leading to the formation of built-in guanidine tricycles and disulfides, which are structurally related to the chemical . This synthesis approach offers a pathway to diverse heterocyclic structures with potential biological applications (Chern, Shiau, & Wu, 1991).

Chemical Reactivity and Derivative Synthesis

  • Research on the condensation of 3-formylchromone with thiazolidine-2,4-dione led to the development of bioactive heteroaryl thiazolidine-2,4-diones. This process yielded compounds screened for antimicrobial activities, demonstrating the chemical reactivity and potential for creating derivatives with specific biological properties (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Antimicrobial Activities

  • A study focused on designing and synthesizing novel 1-(1,3-benzothiazol-2-yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-diones through a ketene–imine cycloaddition reaction. These compounds were characterized and evaluated for their antimicrobial activities, highlighting the potential use of azetidine-based compounds as antimicrobial agents (Gandhi, Sethiya, Agarwal, Prajapat, & Agarwal, 2020).

Supramolecular Chemistry Applications

  • The synthesis of dual-functional building intermediates like 4-(3,3-diethyl-2,4-dioxoazetidin-1-yl)benzoyl chloride and their use in creating supramolecular extenders for polyurethane elastomers showcases the application of azetidine-based compounds in material science. This iterative synthesis approach facilitates the creation of extenders with precise chain lengths, demonstrating the versatility of azetidine derivatives in polymer chemistry (Kuo et al., 2012).

properties

IUPAC Name

3-(azetidin-3-yl)-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c14-16(15)12-10-4-2-1-3-8(10)7-13(16)9-5-11-6-9/h1-4,9,11-12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXACFZGAZFXZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2CC3=CC=CC=C3NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidin-3-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione

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